3-[[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid
Description
3-[[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid is a complex organic compound featuring a thiazolidine ring, a benzoic acid moiety, and a hydroxyphenyl group. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
3-[[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c20-13-6-1-3-10(7-13)8-14-15(21)19-17(24-14)18-12-5-2-4-11(9-12)16(22)23/h1-9,20H,(H,22,23)(H,18,19,21)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIPBIIDKGVITC-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)NC(=NC3=CC=CC(=C3)C(=O)O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C/2\C(=O)NC(=NC3=CC=CC(=C3)C(=O)O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid typically involves a multi-step process. One common method includes the reaction of 3-hydroxybenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate is then reacted with 3-aminobenzoic acid under specific conditions to yield the final product . Industrial production methods often employ catalysts like glacial acetic acid and solvents such as N,N-dimethylformamide (DMF) to enhance reaction efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring and the hydroxyphenyl group.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets . These interactions lead to the modulation of various biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other thiazolidine derivatives such as:
- 2-[(4-hydroxyphenyl)methylidene]hydrazinylidene-4-oxo-1,3-thiazolidin-5-yl acetic acid
- 3-(4-chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one
Compared to these compounds, 3-[[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid exhibits unique properties due to the presence of the benzoic acid moiety, which enhances its solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
